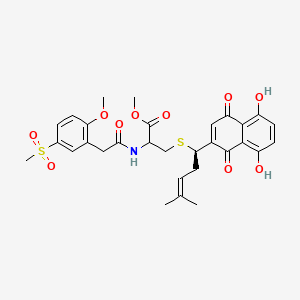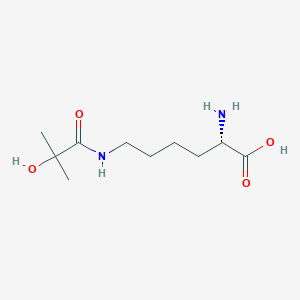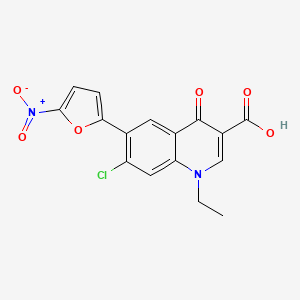
Anticancer agent 168
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anticancer agent 168, also known as compound D16, is an inhibitor of DNA2. It induces apoptosis and cell-cycle arrest predominantly in the S-phase. This compound demonstrates anticancer efficacy and can counteract chemotherapy resistance in cancers harboring mutant p53 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 168 involves multiple steps, including the preparation of heterocyclic thienopyrimidine derivatives. These derivatives are synthesized through various methods, such as cyclization reactions involving appropriate starting materials and reagents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the preparation of similar compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Anticancer agent 168 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Anticancer agent 168 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition of DNA2 and its effects on cell-cycle arrest and apoptosis.
Biology: Researchers use this compound to investigate the molecular mechanisms of cancer cell death and the role of DNA2 in cancer progression.
Medicine: this compound is explored for its potential to overcome chemotherapy resistance in cancers with mutant p53.
Industry: It is used in the development of new anticancer drugs and therapies
Mécanisme D'action
Anticancer agent 168 exerts its effects by inhibiting DNA2, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, triggering apoptosis and cell-cycle arrest in the S-phase. The compound also demonstrates efficacy in overcoming chemotherapy resistance in cancers with mutant p53 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thienopyrimidine derivatives: These compounds share structural similarities with Anticancer agent 168 and exhibit various biological activities, including anticancer effects.
Microtubule inhibitors: These compounds target microtubules and inhibit their polymerization, leading to cell-cycle arrest and apoptosis.
Uniqueness
This compound is unique due to its specific inhibition of DNA2 and its ability to counteract chemotherapy resistance in cancers with mutant p53. This makes it a promising candidate for the development of new anticancer therapies .
Propriétés
Formule moléculaire |
C16H11ClN2O6 |
|---|---|
Poids moléculaire |
362.72 g/mol |
Nom IUPAC |
7-chloro-1-ethyl-6-(5-nitrofuran-2-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H11ClN2O6/c1-2-18-7-10(16(21)22)15(20)9-5-8(11(17)6-12(9)18)13-3-4-14(25-13)19(23)24/h3-7H,2H2,1H3,(H,21,22) |
Clé InChI |
DWXHUDQJCDWIQM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)C3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


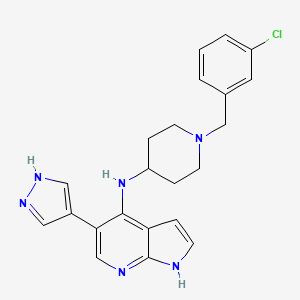
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
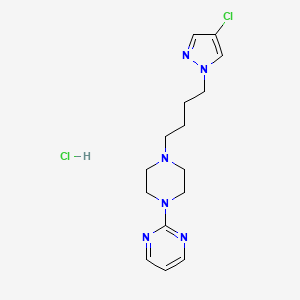
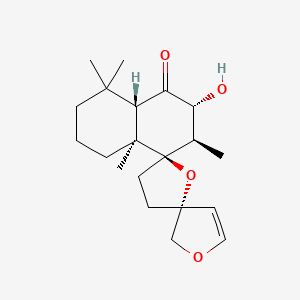
![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

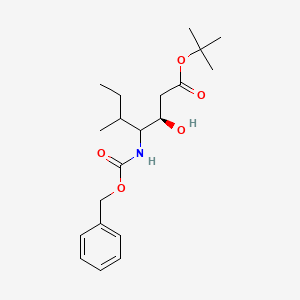
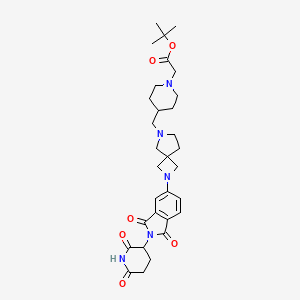
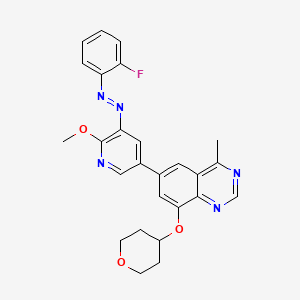
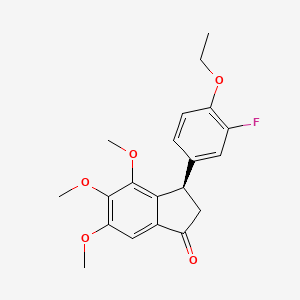
![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)
